4,6-Dichloro-3-methylthieno[2,3-b]pyridine
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Overview
Description
4,6-Dichloro-3-methylthieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H5Cl2NS. It is characterized by a thieno[2,3-b]pyridine core substituted with chlorine atoms at positions 4 and 6, and a methyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methylthieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride, followed by cyclization with ammonia or an amine to yield the thieno[2,3-b]pyridine core. Chlorination at positions 4 and 6 can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield 4-amino-6-chloro-3-methylthieno[2,3-b]pyridine, while oxidation can produce this compound sulfone .
Scientific Research Applications
4,6-Dichloro-3-methylthieno[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methylthieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, or cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylthieno[2,3-b]pyridine
- 4,6-Dichloro-3-ethylthieno[2,3-b]pyridine
- 4,6-Dichloro-3-phenylthieno[2,3-b]pyridine
Uniqueness
4,6-Dichloro-3-methylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 6 enhances its reactivity in substitution reactions, while the methyl group at position 3 influences its electronic properties and interactions with biological targets .
Biological Activity
4,6-Dichloro-3-methylthieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyridine family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_5Cl_2N_S, with a molecular weight of approximately 218.10 g/mol. The compound features a fused thieno and pyridine ring system with two chlorine atoms and a methyl group that contributes to its unique chemical reactivity and potential interactions with biological targets.
Antiproliferative Activity
Several studies have highlighted the antiproliferative effects of thienopyridine derivatives on various cancer cell lines. Notably:
- In vitro Studies : Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), HL-60 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. For instance, derivatives with a methyl group at the C-6 position showed enhanced activity with IC50 values in the low nanomolar range .
- Selectivity : Compounds like 4i and 4n were shown to selectively inhibit cancer cell growth while sparing normal human lymphocytes at similar concentrations, indicating potential for targeted cancer therapies .
Table 1: Antiproliferative Activity of Thienopyridine Derivatives
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
4i | HeLa | 0.31 | >10 |
4n | HL-60 | 0.18 | >15 |
4f | MCF-7 | 0.25 | >12 |
The mechanism by which thienopyridines exert their antiproliferative effects is believed to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have suggested that these compounds can effectively bind to tubulin and other critical enzymes involved in cell division .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens:
- Bacterial Inhibition : Compounds within this class have shown effectiveness against Staphylococcus epidermidis and other bacterial strains .
- Viral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication pathways, although specific data on this compound remains limited .
Case Studies
Recent case studies have illustrated the therapeutic potential of thienopyridine derivatives:
- Hepatocellular Carcinoma Model : In vivo studies using murine models indicated that certain thienopyridine derivatives significantly inhibited tumor growth in hepatocellular carcinoma by modulating key signaling pathways .
- Inflammation Models : Other derivatives have been tested in models of inflammation where they exhibited anti-inflammatory properties by inhibiting prostaglandin synthesis .
Properties
Molecular Formula |
C8H5Cl2NS |
---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
4,6-dichloro-3-methylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-3-12-8-7(4)5(9)2-6(10)11-8/h2-3H,1H3 |
InChI Key |
HQNROGMWBIZXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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